N-[4-(3-methylbutoxy)phenyl]acetamide
Description
N-[4-(3-methylbutoxy)phenyl]acetamide is a phenylacetamide derivative characterized by a 3-methylbutoxy group (-O-(CH₂)₂CH(CH₃)) at the para position of the phenyl ring and an acetamide (-NHCOCH₃) substituent.
Properties
CAS No. |
81928-78-1 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-[4-(3-methylbutoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI Key |
HTFRCOOBBWHOEH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Alkoxy-Substituted Analogues
Alkoxy substituents significantly influence physicochemical and pharmacological properties. Key comparisons include:
- The branched aliphatic chain in the target compound may enhance lipophilicity, favoring membrane permeability .
Table 1: Alkoxy-Substituted Analogues
| Compound | Substituent | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| N-[4-(3-methylbutoxy)phenyl]acetamide | 3-methylbutoxy | ~235.3 (calculated) | High lipophilicity |
| N-[4-(3-chloro-2-oxo-propoxy)phenyl]acetamide | 3-chloro-2-oxo-propoxy | ~257.7 (calculated) | Polar, reactive ketone |
| N-(4-(benzyloxy)phenyl)acetamide | Benzyloxy | 241.29 | Aromatic, bulky |
Sulfonamide Derivatives
Sulfonamide-containing acetamides exhibit distinct electronic and hydrogen-bonding properties:
- Compound 35 (N-[4-(4-methylpiperazinylsulfonyl)phenyl]acetamide, ): The sulfonamide group enhances hydrogen-bond acceptor capacity, improving solubility and receptor binding. This compound showed analgesic activity comparable to paracetamol, suggesting that sulfonamide substituents may optimize target engagement .
Table 2: Sulfonamide vs. Alkoxy Derivatives
Paracetamol and Chlorinated Derivatives
- Paracetamol (N-(4-hydroxyphenyl)acetamide) (): The hydroxyl group confers high aqueous solubility but also susceptibility to cytochrome P450-mediated oxidation, leading to hepatotoxic metabolites. The 3-methylbutoxy group in the target compound may reduce direct hepatotoxicity by avoiding reactive metabolite formation .
Heterocyclic and Bulky Substituents
- N-[4-(cyclopentylideneamino sulfamoyl)phenyl]acetamide (): The cyclopentylideneamino group introduces rigidity and bulk, which may limit blood-brain barrier penetration compared to the flexible 3-methylbutoxy chain .
Structure-Activity Relationships (SAR)
- Lipophilicity : The 3-methylbutoxy group increases logP compared to hydroxyl or sulfonamide substituents, favoring CNS penetration but possibly reducing solubility.
- Metabolic Stability : Alkoxy chains are less prone to oxidative metabolism than hydroxyl groups (e.g., paracetamol) but may undergo ω- or β-oxidation.
- Receptor Binding : Sulfonamide derivatives () show higher analgesic efficacy, suggesting hydrogen-bonding interactions with targets like COX enzymes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
